molecular formula C13H24N2O4 B13343433 2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid

2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid

Katalognummer: B13343433
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: SZGAJFRQIWTESA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid is a chiral amino acid derivative featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl group at the 3-position. The Boc group is commonly used to protect amines during synthetic processes, particularly in peptide chemistry and drug development. This compound is utilized as an intermediate in the synthesis of pharmaceuticals, such as kinase inhibitors, and is characterized by its role in modulating solubility and stability during reactions .

Eigenschaften

Molekularformel

C13H24N2O4

Molekulargewicht

272.34 g/mol

IUPAC-Name

2-amino-2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-8-7-15(12(18)19-13(2,3)4)6-5-9(8)10(14)11(16)17/h8-10H,5-7,14H2,1-4H3,(H,16,17)

InChI-Schlüssel

SZGAJFRQIWTESA-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCC1C(C(=O)O)N)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of 2-amino-2-(3-methylpiperidin-4-yl)acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce the free amine.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. Upon removal of the Boc group, the free amine can form covalent or non-covalent bonds with the target, modulating its activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Aromatic Substituents

Several compounds share the 2-amino-2-substituted-acetic acid backbone but replace the piperidine ring with aromatic groups:

  • 2-Amino-2-(2-pyridyl)acetic acid (AS132205): Incorporates a pyridine ring, introducing nitrogen-mediated hydrogen bonding and electronic effects .
  • 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (AS104531): Combines chlorine (electron-withdrawing) and methoxy (electron-donating) groups, altering electronic distribution and metabolic stability .

Key Differences :

  • Target Compound : Boc-protected piperidine enhances solubility in organic solvents, while the methyl group increases steric hindrance.

Boc-Protected Piperidine and Pyrrolidine Derivatives

  • (E)-2-(1-(tert-butoxycarbonyl)pyrrolin-3-ylidene)acetic acid (): Features a pyrrolidine ring with a conjugated double bond, altering ring conformation and electronic properties compared to saturated piperidine .
  • 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS 1373503-54-8): Fluorine atoms at the 3-position increase electronegativity and metabolic stability compared to the methyl group in the target compound .

Key Differences :

  • Ring Size/Conformation : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects torsional strain and binding affinity.
  • Substituent Effects : Fluorine atoms enhance polarity and stability, whereas methyl groups improve lipophilicity.

Heterocyclic and Aliphatic Derivatives

  • (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (GC66249): Replaces the piperidine nitrogen with an oxygen atom, reducing basicity and altering hydrogen-bonding capabilities .
  • 2-(1-(2-Methoxyethyl)-piperidin-4-ylidene)-acetic acid (): The methoxyethyl side chain increases hydrophilicity and flexibility .

Key Differences :

  • Electronic Properties : Oxygen in tetrahydropyran reduces nitrogen-mediated interactions critical in enzyme inhibition.
  • Solubility : Methoxyethyl groups enhance aqueous solubility compared to Boc-protected derivatives.

Data Table: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid C13H24N2O4 280.34 (calculated) Boc, 3-methylpiperidine Steric hindrance, intermediate stability
2-Amino-2-(4-bromophenyl)acetic acid (AS103310) C8H8BrNO2 246.06 4-bromophenyl High LogP, halogen bonding
2-(1-(tert-Butoxycarbonyl)-4-piperidyl)acetic acid C12H21NO4 259.30 (calculated) Boc, piperidine Lower steric hindrance
2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid C12H19F2NO4 279.28 Boc, 3,3-difluoropiperidine Enhanced metabolic stability
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid C7H13NO3 175.18 (calculated) Tetrahydropyran Reduced basicity, oxygen-mediated H-bonding

Biologische Aktivität

2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid, also known by its CAS number 2387585-51-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • IUPAC Name : (2S)-2-amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid
  • Purity : 97% .

Pharmacological Profile

The biological activity of this compound can be categorized into several key areas:

Antiparasitic Activity

Recent studies have highlighted the potential of derivatives of amino acids similar to 2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid in treating parasitic infections. For instance, compounds with similar structural features have shown significant efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies indicated that certain analogs exhibited an effective concentration (EC50) as low as <0.03 μM, demonstrating a promising therapeutic window .

Structure-Activity Relationship (SAR)

The modification of the piperidine group and the introduction of the tert-butoxycarbonyl (Boc) protecting group are crucial for enhancing the biological activity. Research indicates that variations in substituents can significantly affect the compound's potency and selectivity for biological targets. For example, replacing the Boc group with other functional groups has been shown to alter both solubility and bioactivity .

Case Studies

  • Antiparasitic Efficacy : A study demonstrated that a series of compounds based on similar structures to 2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid significantly reduced parasitemia in infected mice models by up to 90% when administered at doses below 50 mg/kg .
  • Neuropharmacological Screening : In a comparative study involving various piperidine derivatives, it was found that modifications to the nitrogen atom within the piperidine ring led to enhanced binding affinity to dopamine receptors, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntiparasiticEC50 < 0.03 μM against T.b. brucei
NeuropharmacologicalPotential modulation of dopamine receptors
Structure ModificationsEnhanced solubility and potency with varied substituents

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving tert-butoxycarbonyl (Boc) protection, piperidine functionalization, and subsequent coupling. For example, palladium-catalyzed cross-coupling (e.g., with tert-butyl XPhos ligand) under inert atmospheres (40–100°C) and acidic hydrolysis (HCl/water at 93–96°C) are critical for Boc deprotection and carboxylate formation . Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. Statistical design of experiments (DoE) can reduce trial iterations by identifying key variables (e.g., reaction time, solvent polarity) .

Q. How can researchers characterize the stereochemical purity of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended for resolving stereoisomers. Mobile phases like hexane/isopropanol (90:10, 0.1% TFA) at 1.0 mL/min can separate epimers, which may co-elute under suboptimal conditions . Nuclear Overhauser Effect (NOE) NMR experiments further confirm spatial arrangements of the piperidine and tert-butoxycarbonyl groups .

Q. What stability considerations are critical for handling this compound?

The Boc group is sensitive to acidic conditions, necessitating storage at ≤4°C in inert, anhydrous environments. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) under ICH guidelines can identify degradation pathways, such as hydrolysis of the ester or amide bonds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates in Boc deprotection or piperidine ring functionalization. ICReDD’s reaction path search algorithms integrate computational predictions with high-throughput experimentation to prioritize viable routes . Molecular dynamics simulations (e.g., in Gaussian or GAMESS) model solvent effects on reaction kinetics .

Q. What advanced analytical strategies resolve data contradictions in impurity profiling?

Contradictions in impurity identification (e.g., co-eluting peaks in HPLC) can be addressed via LC-MS/MS with electrospray ionization (ESI+) and collision-induced dissociation (CID). For example, m/z fragmentation patterns distinguish between tert-butoxycarbonyl-related byproducts and hydrolyzed derivatives . Orthogonal methods like 2D NMR (HSQC, HMBC) confirm structural assignments .

Q. How can researchers design experiments to study the compound’s bioactivity while minimizing synthetic variability?

Use a Quality-by-Design (QbD) framework:

  • Critical Quality Attributes (CQAs): Purity (>98%), enantiomeric excess (>99%).
  • Critical Process Parameters (CPPs): Catalyst loading, reaction temperature .
  • Design Space: Defined via response surface methodology (RSM) to map optimal conditions . Table: Example DoE for Boc Deprotection
FactorLow LevelHigh Level
HCl Concentration1.0 M3.0 M
Temperature90°C100°C
Time12 h24 h

Q. What methodologies address challenges in scaling up the synthesis?

  • Continuous Flow Chemistry: Reduces batch variability and improves heat/mass transfer for exothermic steps (e.g., Boc deprotection) .
  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors intermediate formation in real time .
  • Green Chemistry Metrics: Atom economy (>70%) and E-factor (<15) guide solvent selection (e.g., tert-butanol over DCM) .

Data Contradiction & Validation

Q. How should researchers validate conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Reproducibility Tests: Replicate reactions under strictly controlled atmospheres (e.g., glovebox for oxygen-sensitive steps) .
  • Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to compare reaction rates across labs.
  • Collaborative Studies: Share raw data (HPLC chromatograms, NMR spectra) via platforms like PubChem to align interpretations .

Safety & Regulatory Considerations

Q. What safety protocols are essential for handling intermediates with reactive functional groups?

  • Hazard Analysis: Nitrile gloves and fume hoods are mandatory for acyl chloride intermediates (e.g., during coupling steps) .
  • Waste Management: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.